![molecular formula C15H24OSi B15066738 1-{2-Methyl-6-[3-(trimethylsilyl)propyl]phenyl}ethan-1-one CAS No. 154735-89-4](/img/structure/B15066738.png)
1-{2-Methyl-6-[3-(trimethylsilyl)propyl]phenyl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methyl-6-(3-(trimethylsilyl)propyl)phenyl)ethanone is an organic compound with the molecular formula C15H24OSi. It is characterized by the presence of a trimethylsilyl group attached to a propyl chain, which is further connected to a phenyl ring substituted with a methyl group and an ethanone moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-6-(3-(trimethylsilyl)propyl)phenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylphenyl ethanone and 3-(trimethylsilyl)propyl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM).
Catalysts and Reagents: Catalysts such as palladium or copper may be used to facilitate the coupling reaction. .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methyl-6-(3-(trimethylsilyl)propyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or esters using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions using reagents like halides or organometallic compounds
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, H2 with palladium on carbon (Pd/C).
Substitution: Halides (e.g., bromine, chlorine), organometallic reagents (e.g., Grignard reagents)
Major Products
Oxidation: Carboxylic acids, esters.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted phenyl ethanones
Aplicaciones Científicas De Investigación
1-(2-Methyl-6-(3-(trimethylsilyl)propyl)phenyl)ethanone has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials
Mecanismo De Acción
The mechanism of action of 1-(2-Methyl-6-(3-(trimethylsilyl)propyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, the compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Methylphenyl)ethanone: Lacks the trimethylsilyl group, resulting in different chemical and biological properties.
1-(2-Methyl-6-(3-(trimethylsilyl)propyl)phenyl)propanone: Similar structure but with a propanone moiety instead of ethanone.
1-(2-Methyl-6-(3-(trimethylsilyl)propyl)phenyl)butanone: Contains a butanone moiety, leading to variations in reactivity and applications
Uniqueness
1-(2-Methyl-6-(3-(trimethylsilyl)propyl)phenyl)ethanone is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This uniqueness makes it valuable in specific synthetic and research applications .
Propiedades
Número CAS |
154735-89-4 |
|---|---|
Fórmula molecular |
C15H24OSi |
Peso molecular |
248.43 g/mol |
Nombre IUPAC |
1-[2-methyl-6-(3-trimethylsilylpropyl)phenyl]ethanone |
InChI |
InChI=1S/C15H24OSi/c1-12-8-6-9-14(15(12)13(2)16)10-7-11-17(3,4)5/h6,8-9H,7,10-11H2,1-5H3 |
Clave InChI |
JZARWSLEXBHTDE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)CCC[Si](C)(C)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-{[tert-Butyl(dimethyl)silyl]oxy}-2-hydroxypropyl)acetamide](/img/structure/B15066658.png)
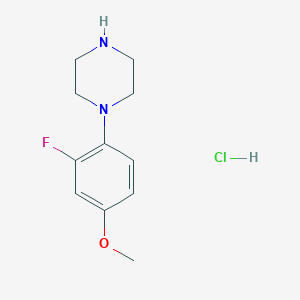
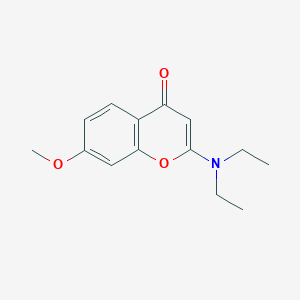
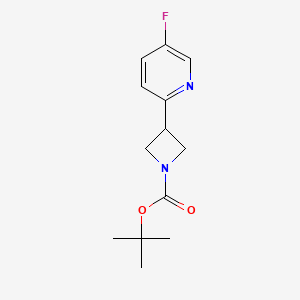
![4-Chloro-1-(3-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B15066685.png)
![11-Oxo-5a,6,7,8,9,11-hexahydro-5H-pyrido[2,1-b]quinazoline-3-carboxylic acid](/img/structure/B15066696.png)
![1-[1-(Trimethylsilyl)hex-2-yn-1-yl]cyclohexan-1-ol](/img/structure/B15066710.png)
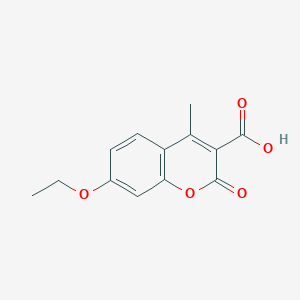
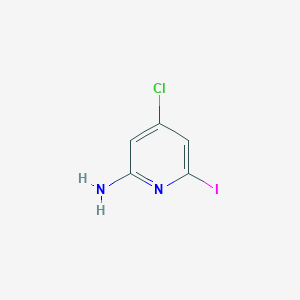
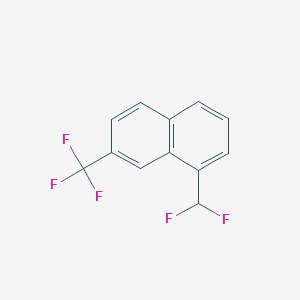
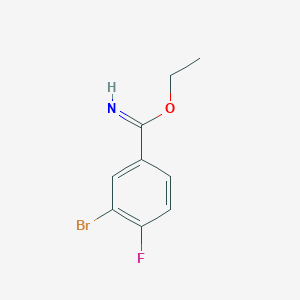
![Dibenzo[f,h]quinolin-7-ol](/img/structure/B15066746.png)
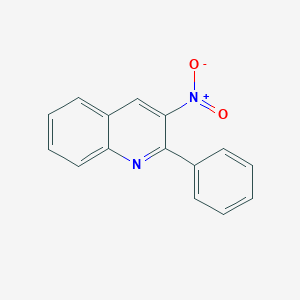
![7-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B15066758.png)
